molecular formula C8H8Cl2O B168855 (1S)-1-(2,4-dichlorophenyl)ethan-1-ol CAS No. 179237-92-4

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol

Cat. No.: B168855
CAS No.: 179237-92-4
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-YFKPBYRVSA-N
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Description

(1S)-1-(2,4-dichlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4-dichlorophenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of (2,4-dichlorophenyl)acetone under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(2,4-dichlorophenyl)ethan-1-ol can undergo oxidation to form (2,4-dichlorophenyl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Further reduction of this compound can lead to the formation of (2,4-dichlorophenyl)ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: (2,4-dichlorophenyl)acetone

    Reduction: (2,4-dichlorophenyl)ethane

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: (1S)-1-(2,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of stereochemical effects in organic reactions.

Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in more complex molecules.

Medicine: While not a drug itself, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block in various chemical processes.

Mechanism of Action

The mechanism by which (1S)-1-(2,4-dichlorophenyl)ethan-1-ol exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules. The presence of chlorine atoms can influence the compound’s electron density and steric properties, affecting its reactivity in substitution and reduction reactions.

Comparison with Similar Compounds

    (1R)-1-(2,4-dichlorophenyl)ethanol: The enantiomer of (1S)-1-(2,4-dichlorophenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.

    (1S)-1-(2,4-dichlorophenyl)propanol: Similar structure but with an additional carbon in the alkyl chain.

    (1S)-1-(2,4-dichlorophenyl)butanol: Similar structure but with two additional carbons in the alkyl chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two chlorine atoms on the benzene ring These features influence its reactivity and make it distinct from other similar compounds

Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179237-92-4
Record name 1-(2,4-Dichlorophenyl)ethanol, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
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Record name 1-(2,4-DICHLOROPHENYL)ETHANOL, (S)-
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